3-chloro-4-(trifluoromethyl)-1H-indazole
Overview
Description
3-chloro-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound that features a trifluoromethyl group and a chlorine atom attached to an indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-(trifluoromethyl)-1H-indazole typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with suitable precursors under controlled conditions. One common method includes reacting the isocyanate with a compound of formula (V) in a nonchlorinated organic solvent at temperatures ranging from 20°C to 60°C. The reaction is carefully monitored to ensure the temperature does not exceed 70°C .
Industrial Production Methods
Industrial production methods for this compound often involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate large-scale synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are often used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound.
Scientific Research Applications
3-chloro-4-(trifluoromethyl)-1H-indazole has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.
Materials Science: The compound’s unique chemical properties make it useful in the design of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-chloro-4-(trifluoromethyl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to bind to these targets, while the chlorine atom can participate in specific interactions that modulate the compound’s activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-chloro-3-(trifluoromethyl)aniline
- 4-chloro-3-(trifluoromethyl)benzoic acid
Uniqueness
3-chloro-4-(trifluoromethyl)-1H-indazole is unique due to the presence of both a trifluoromethyl group and a chlorine atom on the indazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound in various research and industrial applications.
Biological Activity
3-Chloro-4-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound is characterized by a chlorine atom at the 3-position and a trifluoromethyl group at the 4-position of the indazole framework, which significantly influences its chemical properties and biological interactions.
The molecular formula of this compound is , with a molecular weight of approximately 227.58 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising candidate for pharmaceutical applications.
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. This inhibition leads to a decrease in pro-inflammatory mediators such as prostaglandins, suggesting potential anti-inflammatory properties. The chlorine atom contributes to the compound's lipophilicity, enhancing its absorption and distribution within biological systems.
Anticancer Activity
Research has demonstrated that this compound can induce apoptosis in cancer cells and inhibit their proliferation. It appears to modulate cell signaling pathways and gene expression, which are critical for cancer cell survival and growth. Studies indicate that it may cause cell cycle arrest, further supporting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
The unique combination of chlorine and trifluoromethyl groups in this compound distinguishes it from other indazole derivatives. Below is a comparative table highlighting similar compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
3-Chloro-4-methoxy-1H-indazole | Chlorine at the 3-position; methoxy group | Different biological activity profiles compared to trifluoromethyl derivative |
3-Trifluoromethyl-1H-indazole | Trifluoromethyl group only | Lacks chlorine substitution; may have different reactivity patterns |
5-Fluoro-1H-indazole | Fluorine substitution at the 5-position | Different pharmacological properties; used in anti-cancer research |
2-Chloro-5-trifluoromethyl-pyrazole | Contains pyrazole ring | Displays distinct reactivity due to pyrazole structure |
Case Studies and Research Findings
Recent studies have focused on the biological activity of this compound, revealing various therapeutic potentials:
- Anti-inflammatory Effects : Inhibition of COX-2 has been linked to reduced inflammation in animal models, indicating potential applications in pain management.
- Anticancer Properties : A study demonstrated that treatment with this compound led to significant reductions in tumor size in xenograft models, suggesting its effectiveness against specific cancer types.
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that the compound interacts with key signaling pathways involved in apoptosis and cell cycle regulation, providing insights into its anticancer effects .
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)-2H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-7-6-4(8(10,11)12)2-1-3-5(6)13-14-7/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDRTHYVCWGRJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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